molecular formula C10H11NaO2 B1681901 苯丁酸钠 CAS No. 1716-12-7

苯丁酸钠

货号 B1681901
CAS 编号: 1716-12-7
分子量: 186.18 g/mol
InChI 键: VPZRWNZGLKXFOE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .


Synthesis Analysis

Sodium phenylbutyrate has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .


Molecular Structure Analysis

The molecular formula of Sodium phenylbutyrate is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .


Chemical Reactions Analysis

Sodium phenylbutyrate is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .


Physical And Chemical Properties Analysis

Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .

科学研究应用

尿素循环障碍的营养管理

苯丁酸钠在尿素循环障碍的药物治疗中起着重要作用。它通过将谷氨酰胺与苯乙酰谷氨酰胺结合形成,从而创造了氮排泄的替代途径,主要通过尿液排泄。这种治疗显著影响了尿素循环障碍患者支链氨基酸的代谢,表明在这些患者中,蛋白质限制可以更好地通过支链氨基酸补充来管理(Scaglia, 2010)

恶性胶质瘤的治疗

苯丁酸钠在恶性胶质瘤治疗中显示出潜在的生物反应调节剂作用。它作为一种抑制剂,可以抑制胶质瘤细胞的增殖、迁移和侵袭,可能通过抑制尿激酶和c-myc途径。一名患有复发性、多中心恶性胶质瘤的患者在接受苯丁酸钠治疗四年多后经历了持久的缓解,突显了其在治疗这类恶性肿瘤中的潜在疗效(Baker et al., 2004)

肌萎缩侧索硬化(ALS)治疗

一项研究检查了苯丁酸钠与牛磺胆醇联合应用于ALS患者的疗效和安全性,发现该组合导致患者在24周的时间内功能下降速度比安慰剂组慢。尽管这一发现需要进一步研究,但暗示了苯丁酸钠在ALS治疗中的潜在治疗价值(Paganoni et al., 2020)

对抗脑缺血性损伤

苯丁酸钠(4-PBA)已经证明对抗脑缺血性损伤具有神经保护作用。研究表明,4-PBA可以抑制内质网介导的凋亡和炎症,为中风治疗提供了一种新的方法(Qi et al., 2004)

乳腺癌治疗中的作用

关于苯丁酸钠作为抗癌药物在乳腺癌中的作用,研究表明它可以显著影响癌细胞的存活能力并修改细胞的甲基化模式。这为其与其他化疗药物结合使用以制定更有效的治疗策略打开了途径(Sabit et al., 2016)

苯丁酸钠的代谢

研究表明,中链酰辅酶A脱氢酶(MCAD)在苯丁酸钠的代谢中起着关键作用。对苯丁酸钠代谢途径的理解对于优化其治疗用途至关重要(Kormanik et al., 2012)

血液恶性肿瘤的分化疗法

苯丁酸钠已经被评估用于血液恶性肿瘤的分化疗法。苯丁酸钠与其他分化剂的组合在某些病例中显示出有效性,表明其在治疗这些恶性肿瘤中的潜在作用(Yuan-fang, 2006)

未来方向

Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .

属性

IUPAC Name

sodium;4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-12-1 (Parent)
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040948
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenylbutyrate

CAS RN

1716-12-7
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6K61736T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate

Citations

For This Compound
6,120
Citations
T Iannitti, B Palmieri - Drugs in R & D, 2011 - Springer
… Sodium phenylbutyrate is a histone deacetylase inhibitor that has been approved for … This review aims to update the current literature, involving the use of sodium phenylbutyrate …
Number of citations: 262 link.springer.com
N Guffon, Y Kibleur, W Copalu, C Tissen… - Archives of disease in …, 2012 - adc.bmj.com
Background Sodium phenylbutyrate (NaPB) is used as a treatment for urea cycle disorders (UCD). However, the available, licensed granule form has an extremely bad taste, which can …
Number of citations: 45 adc.bmj.com
ME Cudkowicz, PL Andres, SA Macdonald… - Amyotrophic Lateral …, 2009 - Taylor & Francis
… escalating dosages of sodium phenylbutyrate (NaPB) in participants with ALS. Transcription dysregulation may play a role in the pathogenesis of ALS. Sodium phenylbutyrate, a histone …
Number of citations: 165 www.tandfonline.com
S Paganoni, EA Macklin, S Hendrix… - … England Journal of …, 2020 - Mass Medical Soc
… Participants were randomly assigned in a 2:1 ratio to receive sodium phenylbutyrate–taurursodiol (3 g of sodium phenylbutyrate and 1 g of taurursodiol, administered once a day for 3 …
Number of citations: 324 www.nejm.org
H Ryu, K Smith, SI Camelo, I Carreras… - Journal of …, 2005 - Wiley Online Library
… Because HDAC inhibitors have been used in several clinical trials for malignancies and trials are ongoing in Huntington's disease, we investigated the effects of sodium phenylbutyrate (…
Number of citations: 402 onlinelibrary.wiley.com
YA Heo - CNS drugs, 2022 - Springer
… denoted sodium phenylbutyrate/… with sodium phenylbutyrate/ursodoxicoltaurine relative to placebo. This article summarizes the milestones in the development of sodium phenylbutyrate/…
Number of citations: 18 link.springer.com
MA Carducci, J Gilbert, MK Bowling, D Noe… - Clinical Cancer …, 2001 - AACR
Purpose: Sodium phenylbutyrate (PB) demonstrates potent differentiating capacity in multiple hematopoietic and solid tumor cell lines. We conducted a Phase I and pharmacokinetic …
Number of citations: 290 aacrjournals.org
AF Collins, HA Pearson, P Giardina, KT McDonagh… - 1995 - ashpublications.org
… Sodium phenylbutyrate is an orally administered agent … clinical trials of sodium phenylbutyrate in patients with P-… an orally administered fatty acid, sodium phenylbutyrate, in patients with …
Number of citations: 312 ashpublications.org
P Hogarth, L Lovrecic, D Krainc - Movement Disorders, 2007 - Wiley Online Library
… We performed a dose-finding study in human HD of sodium phenylbutyrate (SPB), a histone deacetylase inhibitor that ameliorates the HD phenotype in animal models. We used a dose-…
GJ Dover, S Brusilow, S Charache - 1994 - ashpublications.org
… In this report, we describe the effect of orally administered sodium phenylbutyrate in five subjects with sickle cell anemia. All five subjects had rapid increases in the percentage of HbF-…
Number of citations: 273 ashpublications.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。